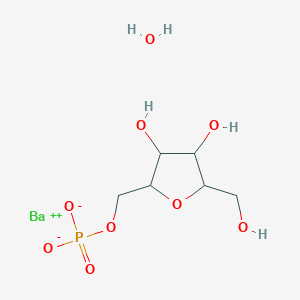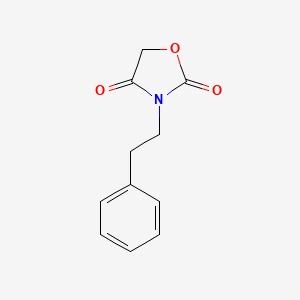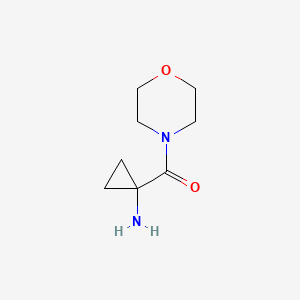
D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate): is a derivative of D-mannitol, a sugar alcohol. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. It is often used in research due to its ability to mimic certain metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) typically involves the dehydration of D-mannitol. This process can be catalyzed by strong acids under controlled heating conditions . The reaction conditions must be carefully monitored to ensure the correct formation of the anhydro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration reactions using advanced catalytic systems to optimize yield and purity. The process is designed to be efficient and scalable, ensuring consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that are not feasible with other compounds .
Biology: In biological research, this compound is used to study metabolic pathways. It can act as an inhibitor of certain enzymes, providing insights into their functions and mechanisms .
Medicine: In medicine, D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is investigated for its potential therapeutic effects. It has been studied for its ability to modulate metabolic processes and its potential use in treating metabolic disorders .
Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals. Its ability to undergo specific reactions makes it valuable in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) involves its phosphorylation in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism . This compound inhibits gluconeogenesis and glycogenolysis, leading to increased food intake in animal models .
Comparación Con Compuestos Similares
2,5-Anhydro-D-mannitol: A closely related compound with similar properties and applications.
1,5-Anhydro-D-mannitol: Another isomer used as a control in various experiments.
Uniqueness: D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is unique due to its specific phosphorylation and its ability to modulate metabolic pathways in a way that other similar compounds do not. Its distinct mechanism of action and applications in research and industry set it apart from other anhydro-mannitol derivatives .
Propiedades
Fórmula molecular |
C6H13BaO9P |
|---|---|
Peso molecular |
397.46 g/mol |
Nombre IUPAC |
barium(2+);[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2 |
Clave InChI |
JMWHUNDRKJYXKO-UHFFFAOYSA-L |
SMILES canónico |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)



![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)

![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)






